2-(4-Tolyl)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester is an organic compound belonging to the thiazole family. It is characterized by the presence of a boronic acid ester group attached to a thiazole ring, which is further substituted with a tolyl group. This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, methanol, and acetone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tolyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(4-Tolyl)thiazole with pinacol boronic ester under specific conditions. The reaction is usually catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene), elevated temperatures.
Protodeboronation: Radical initiators, organic solvents.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are formed by the coupling of the boronic ester with an aryl halide.
Protodeboronation: The major product is the corresponding thiazole derivative without the boronic ester group.
Scientific Research Applications
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Tolyl)thiazole-5-boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 2,2’-Bithiophene-5-boronic acid pinacol ester
Uniqueness
2-(4-Tolyl)thiazole-5-boronic acid pinacol ester is unique due to the presence of the tolyl group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in certain types of chemical reactions, such as Suzuki–Miyaura coupling, where the electronic properties of the substituents can significantly influence the reaction outcome .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-6-8-12(9-7-11)14-18-10-13(21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRMLLFSYZSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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